2-Allyl-1-(3-pyridyl)-1,3-propanediol
Description
2-Allyl-1-(3-pyridyl)-1,3-propanediol is a diol derivative featuring a 1,3-propanediol backbone substituted with an allyl group at the 2-position and a pyridyl group at the 1-position. The compound combines hydrophilic diol groups with hydrophobic allyl and aromatic pyridyl moieties, suggesting unique physicochemical properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-prop-2-enyl-1-pyridin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(8-13)11(14)9-5-3-6-12-7-9/h2-3,5-7,10-11,13-14H,1,4,8H2 |
InChI Key |
HRDGURJLQOBSPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CO)C(C1=CN=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Allyl-1-(3-pyridyl)-1,3-propanediol with structurally related compounds:
Key Observations :
- Hydrophilicity vs. Hydrophobicity : The pyridyl and allyl groups in the target compound likely reduce hydrophilicity compared to unsubstituted 1,3-propanediol, affecting adsorption behavior. indicates that hydrophobicity and pH influence adsorption capacity in boronic acid-modified resins .
- Reactivity : The allyl group may enable radical polymerization, while the pyridyl group could act as a weak base or ligand in metal coordination .
Adsorption and Solubility
- 1,3-Propanediol : Exhibits moderate adsorption on boronic acid-modified resins (e.g., PS-3NB, PS-SBT) due to hydrophilic interactions. Adsorption is pH-dependent, with optimal performance at neutral to slightly basic conditions .
- Pyridyl Derivatives: Pyridine-containing compounds like 3-(2-Aminopyridin-3-yl)propan-1-ol may exhibit solubility in polar aprotic solvents due to the aromatic nitrogen .
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